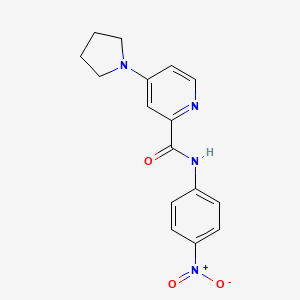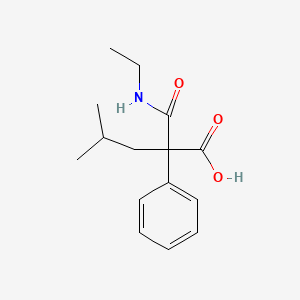![molecular formula C14H8N2O4 B14004594 (3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one CAS No. 93305-00-1](/img/structure/B14004594.png)
(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)iminoisobenzofuran-1-one is a chemical compound with the molecular formula C14H8N2O4 It is known for its unique structure, which includes a nitrophenyl group and an iminoisobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one typically involves the reaction of 3-nitrobenzaldehyde with isobenzofuran-1-one in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-nitrobenzaldehyde and isobenzofuran-1-one.
Catalyst: Commonly used catalysts include acids or bases.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to a specific temperature, typically around 60-80°C, for several hours.
Industrial Production Methods
Industrial production of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Nitrophenyl)iminoisobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of 3-(3-aminophenyl)iminoisobenzofuran-1-one.
Substitution: Formation of substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)iminoisobenzofuran-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)iminoisobenzofuran-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the iminoisobenzofuran moiety can interact with biological macromolecules. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzofuran: Similar in structure but lacks the iminoisobenzofuran moiety.
3-Aminophenyl iminoisobenzofuran-1-one: A reduced form with an amino group instead of a nitro group.
Uniqueness
3-(3-Nitrophenyl)iminoisobenzofuran-1-one is unique due to the presence of both the nitrophenyl and iminoisobenzofuran groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93305-00-1 |
|---|---|
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)imino-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-12-7-2-1-6-11(12)13(20-14)15-9-4-3-5-10(8-9)16(18)19/h1-8H |
Clé InChI |
XRMZLXKBLLDZAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)




![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)

